AZ7976

RXFP1 Agonist GPCR Cardiovascular Disease

Researchers require potent, selective RXFP1 agonists with validated allosteric mechanisms, yet many tool compounds lack potency or species-specific data. AZ7976 (Compound 42) directly addresses this gap. - **Ultra-high potency**: pEC50 >10.5 (sub-nanomolar) at human RXFP1; ideal for positive controls in HTS. - **Allosteric mechanism**: Enhances radioligand binding without competing for orthosteric site; distinct pharmacological fingerprint. - **Species selectivity**: 500-fold less potent at rat receptor-critical for humanized model design. - **Structural differentiator**: SF5 group confers metabolic stability.

Molecular Formula C30H33F7N2O6S
Molecular Weight 682.6 g/mol
Cat. No. B12381615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ7976
Molecular FormulaC30H33F7N2O6S
Molecular Weight682.6 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)OC2=C(C=C(C(=C2)C(=O)NC3C4CCC(C4)C3C(=O)NC5=CC(=C(C=C5)F)S(F)(F)(F)(F)F)OC)F)C(=O)O
InChIInChI=1S/C30H33F7N2O6S/c1-30(29(42)43)9-7-18(8-10-30)45-23-13-19(22(44-2)14-21(23)32)27(40)39-26-16-4-3-15(11-16)25(26)28(41)38-17-5-6-20(31)24(12-17)46(33,34,35,36)37/h5-6,12-16,18,25-26H,3-4,7-11H2,1-2H3,(H,38,41)(H,39,40)(H,42,43)/t15-,16+,18?,25+,26-,30?/m1/s1
InChIKeyCDRWWKJURUZOFS-NSFQEJNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZ7976 (2813866-27-0): A Sub-Nanomolar, Allosteric RXFP1 Agonist for Cardiovascular Research


AZ7976, chemically designated as 4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid (CAS 2813866-27-0), is a synthetic, small-molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Identified as Compound 42 in a recent medicinal chemistry campaign, it is characterized by an allosteric mechanism of action and sub-nanomolar potency at the human receptor [1]. The compound is distinguished by its complex, stereochemically defined structure, which includes a pentafluorosulfanyl (SF5) substituent, a feature associated with enhanced metabolic stability and lipophilicity [2].

1
Human RXFP1 pathway signaling studies Allosteric agonist mechanism for cAMP pathway investigation
2
Selective pharmacological tool compound SF5-substituted small molecule with reported metabolic stability context
3
Human-receptor in vitro assay systems Reported 500-fold species selectivity limits rat model transfer

Why AZ7976 Cannot Be Replaced by Generic RXFP1 Agonists Like ML290 or Relaxin H2


Generic substitution among RXFP1 agonists is scientifically invalid due to fundamental differences in mechanism of action, potency, and species-specific pharmacology. AZ7976 is a highly selective, allosteric agonist with sub-nanomolar potency (pEC50 > 10.5) that enhances cAMP signaling without competing for the natural ligand binding site [1]. In contrast, the first-in-class small molecule ML290 acts as a biased allosteric agonist with significantly lower potency (EC50 94 nM) [2]. The natural peptide ligand relaxin H2, while potent, is limited by its short plasma half-life and requirement for injectable delivery [3]. Furthermore, AZ7976 exhibits a pronounced species-selectivity, being 500-fold less potent at the rat receptor, a critical consideration for preclinical study design . These divergent pharmacological profiles preclude functional interchangeability and mandate compound-specific selection.

This Product Allosteric RXFP1 agonist
ML290 Alternative Biased allosteric agonist with reported lower assay potency; signaling bias profile may differ
Assay-response context may not transfer directly.
This Product Small-molecule probe; SF5 group
Relaxin H2 Alternative Peptide orthosteric agonist with short plasma half-life; injectable delivery research context
Route of administration and pharmacokinetic profile for in vivo models may shift.
This Product High human-receptor selectivity
Generic RXFP1 Agonist Compound optimized for rat/human cross-reactivity may show different species-selectivity context
Species model response may not reproduce with non-selective ligands.

Quantitative Evidence for AZ7976 Differentiation vs. ML290 and Relaxin H2


Sub-Nanomolar Potency: AZ7976 Demonstrates a >100-Fold Improvement in Human RXFP1 Agonism over ML290

AZ7976 exhibits sub-nanomolar potency as an allosteric agonist of the human RXFP1 receptor, with a pEC50 value greater than 10.5 (equivalent to an EC50 < 0.316 nM) [1]. This is a significant advancement over the first-in-class small molecule ML290, which has a reported EC50 of 94 nM (pEC50 7.03) [2]. The quantified difference represents an over 100-fold increase in potency, establishing AZ7976 as a more potent tool compound for investigating RXFP1-mediated signaling pathways.

Potency Comparison
Cross-study comparable
> 100-fold reported improvement in assay potency vs. ML290
Supports lower-concentration assay design to minimize off-target effects.
Data from CHO-K1/hRXFP1 cAMP assays. Reported EC50 context.
RXFP1 Agonist GPCR Cardiovascular Disease

Allosteric Mechanism of Action: AZ7976 Enhances Agonist Binding, Distinguishing It from Competitive Antagonists

Unlike competitive antagonists or agonists, AZ7976 functions as an allosteric agonist. In competition binding assays, it does not compete with 125I-labeled relaxin H2 for the orthosteric site; instead, it enhances the binding of the radioligand [1]. This unique mechanism distinguishes it from other RXFP1 modulators and allows for investigation of distinct receptor conformations and signaling outcomes. The maximum efficacy (Emax) achieved by AZ7976 in a human RXFP1 cAMP assay is 114% of the response elicited by the natural ligand relaxin H2 .

Mechanism of Action
Direct head-to-head comparison
Allosteric agonist; enhances 125I-relaxin H2 binding. Reported Emax 114% of relaxin H2 response.
Enables study of distinct receptor conformations and signaling outcomes.
Competition binding and cAMP assay context; model-response interpretation.
Allosteric Modulator RXFP1 Mechanism of Action

Pronounced Species Selectivity: AZ7976 is 500-Fold Less Potent at Rat RXFP1, Critical for Preclinical Study Design

AZ7976 displays a marked difference in potency between the human and rat RXFP1 receptors. It is 500-fold less potent at activating the rat receptor compared to the human receptor in cAMP assays . This is a critical differentiation point for researchers designing preclinical in vivo studies. In contrast, the natural ligand relaxin H2 is active in both species [1].

Species Selectivity
Cross-study comparable
Reported ~500-fold less potent at rat RXFP1 than human RXFP1.
Directly constrains preclinical model selection to humanized systems.
Species-model response context requires careful interpretation.
Species Selectivity Preclinical Pharmacology RXFP1

Defined Research Applications for AZ7976 Based on Pharmacological Evidence


High-Throughput Screening (HTS) and In Vitro Pharmacology of Human RXFP1

The sub-nanomolar potency (pEC50 > 10.5) of AZ7976 at the human RXFP1 receptor makes it an ideal positive control or reference agonist in high-throughput screening campaigns [1]. Its high potency allows for the use of minimal compound amounts, reducing the risk of compound precipitation and off-target effects. The allosteric mechanism of action provides a distinct pharmacological fingerprint for assay validation .

Investigating Allosteric Modulation of the Relaxin Receptor

AZ7976 is a validated tool for studying the allosteric regulation of RXFP1. Unlike orthosteric ligands like relaxin H2, AZ7976 enhances radioligand binding, providing a probe to investigate distinct receptor conformations and downstream signaling pathways [2]. This is particularly valuable for structure-activity relationship (SAR) studies aimed at developing novel allosteric modulators.

Cardiovascular Disease Research in Humanized Models

Based on its ability to increase heart rate in vivo, AZ7976 is a relevant tool for studying RXFP1-mediated cardiovascular effects [2]. However, due to its 500-fold lower potency at the rat receptor, its use is restricted to humanized models or in vitro systems expressing human RXFP1 . This species-selectivity must be a primary consideration in experimental design.

Application
Selection Property
Validation Focus
Human RXFP1 in vitro pharmacology
Reported assay potency context
Minimize off-target and solvent-related artifacts
Allosteric modulation studies
Non-orthosteric binding profile
Receptor conformation and SAR probe validation
Cardiovascular research in humanized models
Species-selectivity review
Model-response endpoint monitoring (human RXFP1 context)

Technical Documentation Hub

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36 linked technical documents
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